molecular formula C15H18O4 B13828959 Cyclohexyl methyl benzene-1,2-dicarboxylate CAS No. 43195-90-0

Cyclohexyl methyl benzene-1,2-dicarboxylate

Cat. No.: B13828959
CAS No.: 43195-90-0
M. Wt: 262.30 g/mol
InChI Key: PFRYPBLKZWQNCG-UHFFFAOYSA-N
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Description

Cyclohexyl methyl benzene-1,2-dicarboxylate is an organic compound with the molecular formula C15H18O4. It is characterized by the presence of a cyclohexyl group, a methyl group, and a benzene ring with two ester functional groups. This compound is known for its unique chemical structure, which includes 20 non-hydrogen bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aromatic esters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl methyl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with cyclohexanol and methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification reaction takes place. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl methyl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The compound’s aromatic ring and cyclohexyl group contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl methyl benzene-1,2-dicarboxylate is unique due to the presence of both cyclohexyl and methyl ester groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

43195-90-0

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

2-O-cyclohexyl 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C15H18O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3

InChI Key

PFRYPBLKZWQNCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2

Origin of Product

United States

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